
(Acetyl-3-chloroanilino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetyl-3-chloroanilino)acetic acid is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.649 g/mol This compound is of interest due to its unique chemical structure, which includes an acetyl group, a chloroanilino group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyl-3-chloroanilino)acetic acid typically involves the acetylation of 3-chloroaniline followed by the introduction of an acetic acid group. One common method involves the reaction of 3-chloroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Acetyl-3-chloroanilino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
(Acetyl-3-chloroanilino)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Acetyl-3-chloroanilino)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes. The chloroanilino group may interact with cellular receptors, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- (Acetyl-4-chloroanilino)acetic acid
- (Acetyl-3-bromoanilino)acetic acid
- (Acetyl-3-fluoroanilino)acetic acid
Uniqueness
(Acetyl-3-chloroanilino)acetic acid is unique due to the presence of the chloro group at the 3-position, which can influence its reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups in this compound provides distinct chemical and biological properties .
Propiedades
Número CAS |
853318-33-9 |
|---|---|
Fórmula molecular |
C10H10ClNO3 |
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
2-(N-acetyl-3-chloroanilino)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12(6-10(14)15)9-4-2-3-8(11)5-9/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
VDASTFKYVVCCAL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC(=O)O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)

![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
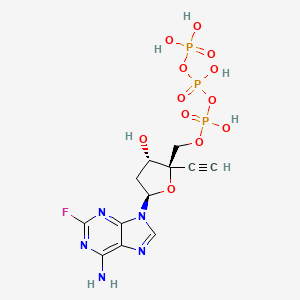
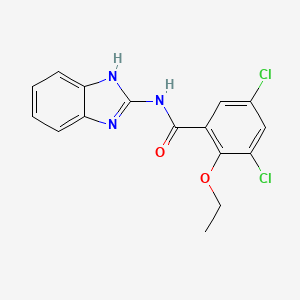
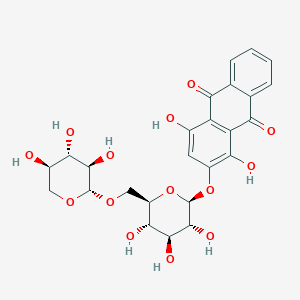


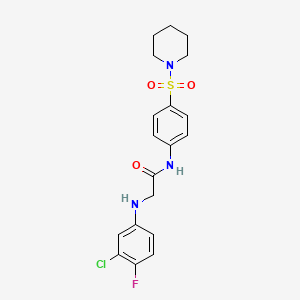

![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
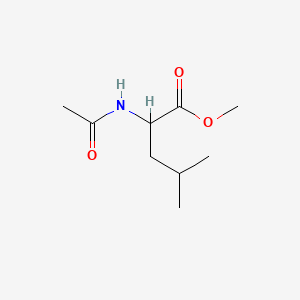
![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)
